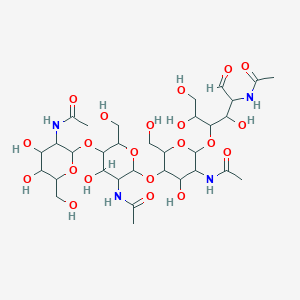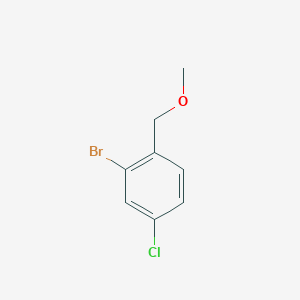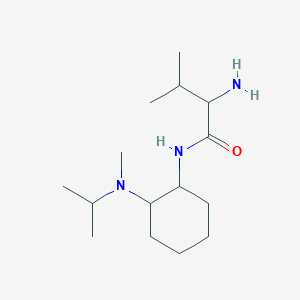![molecular formula C35H36N2O11 B14775251 2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)
2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid: is a derivative of thymidine, a nucleoside component of DNA. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The 4,4’-dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl function of thymidine, while the succinic acid moiety is used to link the nucleoside to solid supports during synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid typically involves the following steps:
Protection of Thymidine: Thymidine is first protected at the 5’-hydroxyl position with the 4,4’-dimethoxytrityl (DMT) group.
Succinylation: The protected thymidine is then reacted with succinic anhydride in the presence of a base like pyridine to introduce the succinic acid moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the DMT group and the thymidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Detritylation: Strong acids like dichloroacetic acid or trichloroacetic acid are used for detritylation.
Major Products Formed:
科学的研究の応用
Chemistry:
- Used in the solid-phase synthesis of oligonucleotides and polythymidylic acids .
- Employed in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
Biology:
Medicine:
Industry:
作用機序
The primary mechanism of action involves the protection and deprotection of the 5’-hydroxyl group of thymidine. The DMT group protects the hydroxyl group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, exposing the hydroxyl group for further reactions .
類似化合物との比較
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the succinic acid moiety.
5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-(2-cyanoethyl N,N-diisopropylphosphoramidite): Used in oligonucleotide synthesis but has a different functional group at the 3’-position.
Uniqueness:
特性
分子式 |
C35H36N2O11 |
|---|---|
分子量 |
660.7 g/mol |
IUPAC名 |
2-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid |
InChI |
InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43) |
InChIキー |
LWARXVFARBSVST-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)






![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)



